![molecular formula C22H22N4O B7712716 2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The first synthesis of this class of compounds was described in 1911 by Michaelis .Chemical Reactions Analysis
In the reaction mixture, only traces of two 1H-pyrazolo[3,4-b]quinolines were found: 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline and 1-phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline .Physical And Chemical Properties Analysis
1H-pyrazolo[3,4-b]quinolines are characterized by intense fluorescence, and a significant part of pyrazolo[3,4-b]quinolines exhibits emission properties, both in solutions and even in a solid state .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines and 1h-pyrazolo[3,4-b]quinolines, have been studied extensively . These compounds have shown a wide range of biological activities, indicating that they may interact with multiple targets.
Mode of Action
Based on the structural similarity to other pyrazoloquinolines, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, influencing cell growth, survival, and motility .
Result of Action
Similar compounds have been shown to have significant cytotoxic activities against various cell lines .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Future Directions
The continuous research on the synthesis and the photophysical and biological properties of 1H-pyrazolo[3,4-b]quinolines over the past 100 years indicates the significance of these compounds . Their potential as fluorescent sensors and biologically active compounds shows promising future directions .
properties
IUPAC Name |
2-methyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-4-11-26-21-18(13-16-12-14(2)9-10-19(16)23-21)20(25-26)24-22(27)17-8-6-5-7-15(17)3/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRJAAZUCQRYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(3Z)-6-methyl-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.